Pyrimorph

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

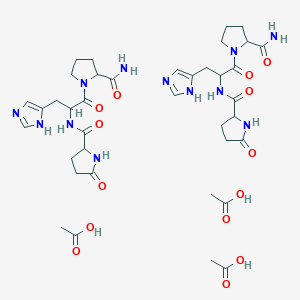

Pyrimorph is a novel fungicide with high activity against the plant pathogen Phytophthora capsici. It belongs to the class of carboxylic acid amides and is known for its effectiveness in controlling oomycete pathogens, which cause diseases such as late blight in tomatoes and downy mildew in cucumbers .

Applications De Recherche Scientifique

Pyrimorph has a wide range of scientific research applications, including:

Mécanisme D'action

Pyrimorph exerts its effects by inhibiting the biosynthesis of the cell wall in oomycetes. It targets the cellulose synthase 3 (CesA3) enzyme, leading to the disruption of cell wall formation and ultimately causing the death of the pathogen . Additionally, this compound has been shown to inhibit the respiratory cytochrome bc1 complex, affecting mitochondrial electron transport and energy production in the pathogen .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Pyrimorph plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly those involved in cell wall biosynthesis . The nature of these interactions primarily involves the inhibition of these biomolecules, thereby exerting its fungicidal effects .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it inhibits cell wall biosynthesis, which is crucial for the growth and survival of the cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It exerts its effects at the molecular level by binding to and inhibiting the enzymes involved in cell wall biosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound has a stable effect on inhibiting cell wall biosynthesis

Metabolic Pathways

This compound is involved in the metabolic pathways related to cell wall biosynthesis . It interacts with enzymes involved in this pathway, leading to changes in metabolic flux or metabolite levels .

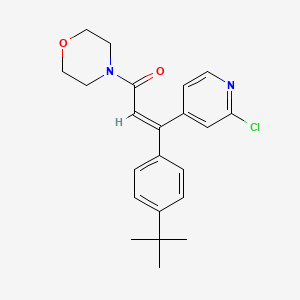

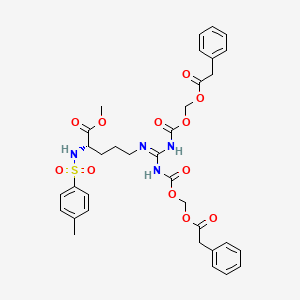

Méthodes De Préparation

Pyrimorph is synthesized through a series of chemical reactions involving the condensation of 3-(p-tert-butylphenyl)-3-(6-chloropyridin-2-yl)acrylic acid with morpholine. The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product . Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Analyse Des Réactions Chimiques

Pyrimorph undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can convert this compound into different reduced forms, depending on the reagents and conditions used.

Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. .

Comparaison Avec Des Composés Similaires

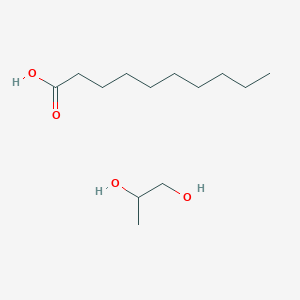

Pyrimorph is unique among carboxylic acid amide fungicides due to its specific molecular structure and mode of action. Similar compounds include:

Dimethomorph: Another carboxylic acid amide fungicide with a similar mode of action but different molecular structure.

Flumorph: Shares structural similarities with this compound and exhibits cross-resistance with it.

Mandipropamid: A fungicide with a similar mode of action but different chemical structure

This compound stands out due to its high activity against a broad range of oomycete pathogens and its unique inhibitory mechanisms .

Propriétés

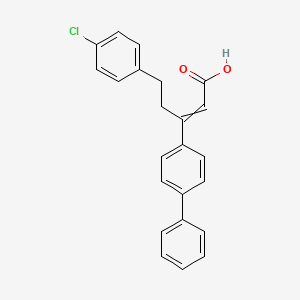

IUPAC Name |

(Z)-3-(4-tert-butylphenyl)-3-(2-chloropyridin-4-yl)-1-morpholin-4-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN2O2/c1-22(2,3)18-6-4-16(5-7-18)19(17-8-9-24-20(23)14-17)15-21(26)25-10-12-27-13-11-25/h4-9,14-15H,10-13H2,1-3H3/b19-15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUOHPLVFSQWME-CYVLTUHYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC(=NC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C(=C/C(=O)N2CCOCC2)/C3=CC(=NC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate](/img/structure/B610292.png)

![8-(4-{4-[(4-chlorophenyl)methyl]piperazine-1-sulfonyl}phenyl)-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B610301.png)